molecular formula C17H26N2O3 B5679102 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol

1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol

Cat. No. B5679102
M. Wt: 306.4 g/mol
InChI Key: XBXFXJBZSNJXDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of diazepine derivatives, including compounds similar to 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, involves various methodologies. For example, the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone demonstrate the formation of cycloadducts through electronic attractions and Diels–Alder reactions (Saito, Mukai, & Iida, 1986). Additionally, the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions highlights the influence of electron-withdrawing and releasing groups on yield and antimicrobial activity (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

The molecular structure of diazepine derivatives, including 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, is characterized by their cyclic nature, which significantly influences their chemical behavior and interactions. Studies on the molecular structure, such as the combined experimental and theoretical study on 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, provide insights into the conformational flexibility and molecular geometry of similar compounds (Inkaya et al., 2012).

Chemical Reactions and Properties

Diazepine derivatives undergo various chemical reactions, including cycloaddition, rearrangements, and substitutions, which are essential for synthesizing novel compounds with potential biological activities. The reaction mechanisms, such as the [4+2+1] annulation for synthesizing benzo[e][1,4]diazepin-3-ones, demonstrate the complexity and diversity of chemical transformations available for these compounds (Geng et al., 2019).

Physical Properties Analysis

The physical properties of diazepine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For instance, the synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones provide valuable data on the physical characteristics and conformational behavior of these compounds (Alonso et al., 2020).

Chemical Properties Analysis

The chemical properties of diazepine derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential therapeutic applications. Studies on the efficient synthesis of optically active hybrid 1H-1,5-benzodiazepine–1,4-dihydropyridines illustrate the chemical versatility and potential for creating complex molecules with specific functions (Torres & Rebolledo, 2016).

properties

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-ethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-22-11-8-17(21)19-10-9-18(13-16(20)14-19)12-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXFXJBZSNJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol

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